5-(tert-Butylthio)pyridin-2-ol

Beschreibung

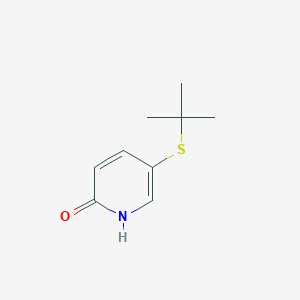

5-(tert-Butylthio)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2 and a tert-butylthio substituent at position 5. Its molecular formula is C₉H₁₃NOS (molecular weight: 183.27 g/mol).

Eigenschaften

Molekularformel |

C9H13NOS |

|---|---|

Molekulargewicht |

183.27 g/mol |

IUPAC-Name |

5-tert-butylsulfanyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)12-7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |

InChI-Schlüssel |

UZGDFPCVPWRIJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SC1=CNC(=O)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One common method involves the reaction of 2-hydroxypyridine with tert-butylthiol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The product is then purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

5-(tert-Butylthio)pyridin-2-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die tert-Butylthiogruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in eine Thiolgruppe umwandeln.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 5-(tert-Butylthio)pyridin-2-ol is utilized as a precursor for various chemical reactions. Its derivatives are involved in the synthesis of complex organic compounds, which can be used in pharmaceuticals and agrochemicals. The compound's ability to act as a nucleophile allows it to participate in various substitution reactions, enhancing its utility in organic synthesis.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and antifungal properties. Studies have shown that certain derivatives can inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition suggests potential applications in drug design and development.

Medicine

The compound is being investigated for its pharmacological properties, particularly as a pharmacophore in drug design. Its derivatives have shown promise in targeting specific biological pathways, potentially leading to the development of new therapeutic agents for various diseases . Ongoing research is focused on understanding the mechanisms by which these compounds exert their biological effects.

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and new materials. Its stability and reactivity make it suitable for developing formulations that require specific chemical properties . The compound's role as a building block also extends to the production of specialty chemicals used in various industrial processes.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound derivatives demonstrated significant activity against multiple strains of bacteria. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .

Case Study 2: Drug Metabolism

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed insights into its metabolic pathways. The findings suggested that this compound could serve as a model for designing drugs with improved metabolic stability and reduced toxicity .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to synthesize complex molecules |

| Biology | Antimicrobial agent | Inhibits bacterial growth effectively |

| Medicine | Drug design | Potential pharmacophore targeting specific pathways |

| Industry | Agrochemical intermediate | Used in formulations requiring specific properties |

Wirkmechanismus

The mechanism of action of 5-(tert-Butylthio)pyridin-2-ol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a role in the metabolism of various substrates . The tert-butylthio group can also influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 5-(tert-Butylthio)pyridin-2-ol with key analogs from the evidence:

Substituent Effects on Reactivity and Acidity

- In 2-tert-Butylpyrimidin-5-ol, the pyrimidine ring’s nitrogen atoms alter electron distribution, making the hydroxyl group more acidic than pyridine-based analogs .

- This contrasts with smaller substituents (e.g., -CH₃ or -OCH₃) in other pyridinols.

Physicochemical Properties

- Solubility: The sulfur atom in this compound may enhance solubility in nonpolar solvents compared to hydroxyl- or nitro-substituted pyridines. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol exhibits low solubility in water due to its hydrophobic -CF₃ group and high melting point (~190°C), suggesting strong intermolecular forces .

Thermal Stability :

- Bulky tert-butyl groups generally improve thermal stability. However, the thioether linkage in the target compound may introduce thermal lability compared to ether or methylene analogs.

Biologische Aktivität

5-(tert-Butylthio)pyridin-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives and contains a tert-butylthio group at the 5-position of the pyridine ring. This structural feature is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. For instance, compounds with thioether functionalities are known to interact with metal-dependent enzymes, which could be relevant for this compound's activity against metalloproteinases or proteasomes.

Biological Activity Overview

-

Inhibition of Enzymatic Activity :

- ADAM17 Inhibition : A related compound, SN-4, demonstrated significant inhibition of ADAM17, a zinc-dependent metalloproteinase involved in the cleavage of pro-inflammatory cytokines like TNF-α. The IC50 value for SN-4 was reported at 3.22 µM, suggesting that similar thio-containing compounds may exhibit comparable activity against ADAM17 or related enzymes .

-

Proteasome Inhibition :

- Compounds that contain thio groups have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cells. The inhibition of Rpn11, a subunit of the proteasome, has been linked to anti-cancer properties due to its role in controlling cell cycle and apoptosis .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| SN-4 | ADAM17 | 3.22 | Inhibition of TNF-α release | |

| Compound 35 | Rpn11 | ~0.3 | Block proliferation of tumor cells | |

| MK-0591 | LT biosynthesis | N/A | Potent inhibitor in vivo |

Case Study: Inhibition of ADAM17 by Related Compounds

In a study examining the effects of various inhibitors on ADAM17, compounds similar to this compound were tested for their ability to reduce TNF-α levels in THP-1 cells stimulated with LPS. Results indicated that these compounds effectively reduced cytokine release in a dose-dependent manner, highlighting their potential as therapeutic agents in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.